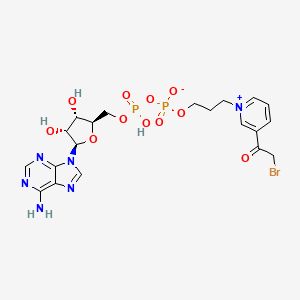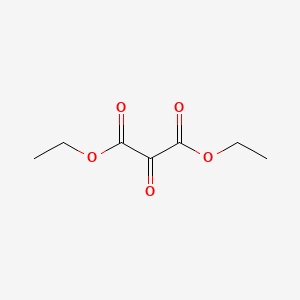
ケトマロン酸ジエチル
概要
説明
Diethyl mesoxalate, also known as DEM, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and ethanol. DEM is commonly used in laboratory experiments and is known for its stability and low toxicity. It is a derivative of mesoxalic acid and is used in the synthesis of a variety of compounds.
科学的研究の応用
ディールス・アルダー反応
ケトマロン酸ジエチルは電子不足のジエノフィルとして作用し、イソプレンやジメチルブタジエンなどの電子豊富な1,3-ジエンとのディールス・アルダー反応に使用できます {svg_1}. この反応は、[4+2]環状付加反応であり、ジェミナルジヒドロピランジエステルが生成されます {svg_2}.
ウィッティヒ反応とアザ・ウィッティヒ反応
この化合物は、トリアゾールと2-アザジエンの合成におけるウィッティヒ反応とアザ・ウィッティヒ反応の試薬として用いられます {svg_3} {svg_4} {svg_5}. これらの反応は、炭素-窒素結合の構築に有用であり、天然物や医薬品の合成に広く用いられています {svg_6} {svg_7} {svg_8}.
二酸化炭素等価体
一部の反応では、ケトマロン酸ジエチルを二酸化炭素等価体として使用できます {svg_9}. これにより、二酸化炭素を反応に制御された方法で導入することができ、カルボン酸とその誘導体の合成に有用です {svg_10}.
ピランの合成
ケトマロン酸ジエチルと1,3-ジエンのディールス・アルダー反応により、ピランが生成される可能性があります {svg_11}. ピランは、幅広い天然物や医薬品に見られる有機化合物のクラスです {svg_12}.
求電子付加反応
ケトマロン酸ジエチルは、その高度に分極したケト基のために、求電子付加反応において求電子剤として作用することができます {svg_13}. これは、幅広い有機化合物の合成における有用な試薬となります {svg_14}.
周期的反応
ケトマロン酸ジエチルは、環状付加反応やエン反応などの周期的反応において非常に活性な反応物です {svg_15}. これらの反応は、環状化合物の構築のための有機合成において広く用いられています {svg_16}.
作用機序
Target of Action
Diethyl ketomalonate, also known as Diethyl mesoxalate or Diethyl 2-oxomalonate, is primarily used as a reagent in Wittig and Aza-Wittig reactions for the synthesis of triazoles and 2-azadienes . The primary targets of this compound are therefore the reactants involved in these reactions.
Mode of Action
The compound interacts with its targets (acrylic acid esters, acrylonitrile, and methyl vinyl ketone) under the catalytic influence of 1,4-diazabicyclo (2.2.2)octane (DABCO) to provide the corresponding multifunctional molecules . This interaction results in the formation of new chemical structures, expanding the range of potential applications for the resulting compounds.
Biochemical Pathways
These reactions are involved in the synthesis of various organic compounds, including triazoles and 2-azadienes .
Result of Action
The primary result of Diethyl ketomalonate’s action is the synthesis of triazoles and 2-azadienes . These are multifunctional molecules with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Action Environment
The efficacy and stability of Diethyl ketomalonate can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, temperature, pH, and solvent conditions. It’s also worth noting that safety precautions should be taken when handling this compound due to its combustible nature .
将来の方向性
生化学分析
Biochemical Properties
Diethyl mesoxalate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in reactions catalyzed by benzoyl peroxide, leading to the formation of products such as ethyl cyclohexylglyoxylate and diethyl cyclohexylhydroxymalonate . These interactions highlight the compound’s reactivity with alkoxy radicals, which are crucial intermediates in many biochemical processes.
Cellular Effects
Diethyl mesoxalate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of β-cleavage and hydrogen atom-abstraction products, which are essential in cellular metabolism . The compound’s impact on cellular function is evident in its ability to form different products under varying conditions, indicating its role in modulating cellular activities.
Molecular Mechanism
At the molecular level, diethyl mesoxalate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s keto group allows it to act as an electrophile in addition reactions, facilitating the formation of various products
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl mesoxalate change over time due to its stability and degradation properties. Studies have shown that the compound can form different products when exposed to benzoyl peroxide and light, indicating its sensitivity to environmental conditions
Dosage Effects in Animal Models
The effects of diethyl mesoxalate vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, it is known that varying the concentration of similar compounds can lead to different biochemical outcomes . High doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
Diethyl mesoxalate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its conversion into different products. The compound’s reactivity with alkoxy radicals and its role in forming β-cleavage products are crucial for understanding its metabolic functions . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s significance in biochemical research.
Transport and Distribution
Within cells and tissues, diethyl mesoxalate is transported and distributed through interactions with transporters and binding proteins. Its high water solubility and ability to form various products under different conditions indicate its dynamic distribution within biological systems . These properties are essential for understanding the compound’s localization and accumulation in cellular compartments.
Subcellular Localization
Diethyl mesoxalate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound’s ability to act as an electrophile and participate in addition reactions suggests its localization in specific cellular compartments where these reactions occur
特性
IUPAC Name |
diethyl 2-oxopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKKFIIYQGGHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060566 | |
| Record name | Propanedioic acid, oxo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-09-6 | |
| Record name | 1,3-Diethyl 2-oxopropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl mesoxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl mesoxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-oxo-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, oxo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl mesoxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL MESOXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28C8N13IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of diethyl mesoxalate?
A1: Diethyl mesoxalate has the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol. Its structure consists of a central carbonyl group (C=O) flanked by two ester groups (COOC2H5).
Q2: Is there spectroscopic data available for diethyl mesoxalate?
A2: While the provided abstracts don't delve into specific spectroscopic data, electron impact studies have been conducted on arylhydrazones derived from diethyl mesoxalate, confirming structural details. []
Q3: How does diethyl mesoxalate react with active methylene compounds?
A3: Diethyl mesoxalate readily reacts with active methylene compounds like Meldrum's acid, indan-1,3-dione, and diethyl malonate in the presence of neutral alumina, yielding tertiary carbinols. [] Interestingly, reactions with other active methylene compounds were either unsuccessful or led to unstable products. []
Q4: Can diethyl mesoxalate participate in Diels-Alder reactions?
A4: Yes, diethyl mesoxalate acts as a dienophile in Diels-Alder reactions. For instance, it reacts with unactivated 2-aza-1,3-dienes, forming hetero-Diels-Alder adducts. [] It also participates in cycloadditions with 1,3-dienyl ethers derived from sugars, affording dihydropyran derivatives. [] This reaction pathway has been investigated as a route to synthesize sugar analogs. [, ]
Q5: How does pressure affect the reaction of diethyl mesoxalate with furans?
A5: The reaction of diethyl mesoxalate with 2-alkylfurans can involve substitution at either the furan ring's 5-position or the alkyl group. Applying high pressure influences the regiochemical outcome, favoring one substitution pathway over the other. []
Q6: Can diethyl mesoxalate react with compounds other than dienes in cycloaddition reactions?
A6: Yes, diethyl mesoxalate exhibits versatile reactivity in cycloadditions. It reacts with zirconacyclopentadienes in the presence of BiCl3 to form α-pyrans. [] Furthermore, it participates in photochemical cycloadditions with 1,3-dihydroxypropan-2-one derivatives and various ethenes, yielding oxetane derivatives. []
Q7: What is the role of diethyl mesoxalate in Baylis-Hillman reactions?
A7: Diethyl mesoxalate serves as a highly reactive substrate in Baylis-Hillman reactions. In the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), it readily reacts with acrylic acid esters, acrylonitrile, and methyl vinyl ketone, yielding multifunctional molecules. []
Q8: Can diethyl mesoxalate be used in the synthesis of heterocycles?
A8: Diethyl mesoxalate plays a crucial role in synthesizing diverse heterocycles. It is employed in preparing pyridine derivatives via aza-Wittig reactions with N-vinylic phosphazenes. [] It is also a key component in the synthesis of:
- 8-Aryl tricyclic pyridinones: Synthesized from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine through a multi-step process involving Suzuki-Miyaura cross-coupling and a direct olefination with diethyl mesoxalate. []
- 1,3-oxazolidines: Formed through a three-component [3 + 2] cycloaddition of tetrahydroisoquinolines, aldehydes, and diethyl mesoxalate. []
- 2-amino-6,7-dihydrothieno-[3′,2′:5,6]pyrido[2,3-d]pyrimidin-4-one: Synthesized from S-(3-butynyl)thiosemicarbazide hydroiodide and diethyl mesoxalate, involving an intramolecular Diels-Alder reaction as a key step. []
Q9: Has diethyl mesoxalate been used to study reaction mechanisms?
A9: Yes, a charge-tagged 4-hydroxy-L-proline derivative incorporating a diethyl mesoxalate moiety was developed for mechanistic studies using electrospray mass spectrometry. [] This approach allowed for the detection and characterization of reaction intermediates in the asymmetric inverse aldol reaction between aldehydes and diethyl ketomalonate, supporting the proposed enamine catalysis mechanism. []
Q10: How stable is diethyl mesoxalate under different conditions?
A10: While specific stability data is limited in the abstracts, diethyl mesoxalate can undergo hydrolysis and decarboxylation under certain conditions. [] For instance, alkaline hydrolysis of diethyl α-alkynyl-α-methoxy(or acetylamino)malonates leads to conjugated allenyl esters through a cascade reaction involving decarboxylation. []
Q11: What are the limitations of diethyl mesoxalate in organic synthesis?
A11: Despite its versatility, diethyl mesoxalate exhibits limitations. Reactions with some active methylene compounds yield unstable products or fail altogether. [] Further research is needed to understand the factors governing these limitations and develop strategies to circumvent them.
Q12: Does diethyl mesoxalate have applications in materials science?
A12: Yes, diethyl mesoxalate has been used to prepare a soluble precursor of hexacene through cycloaddition. [] This precursor can be utilized to fabricate hexacene thin films via spin-coating, opening up possibilities for application in organic field-effect transistors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



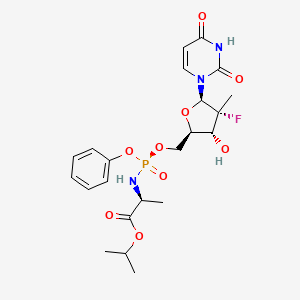
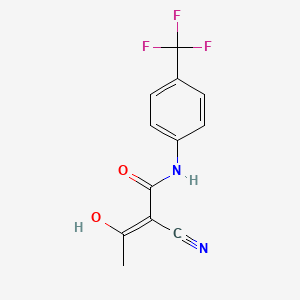
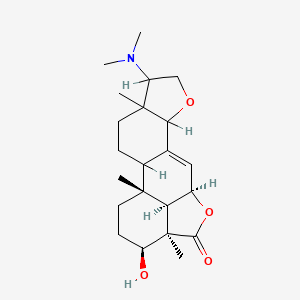
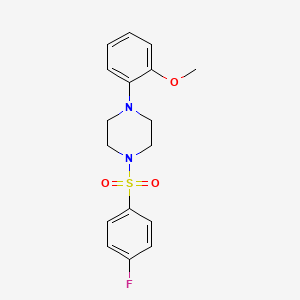
![(17-Hydroxy-4',4',10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl)oxidanyl](/img/structure/B1194461.png)
